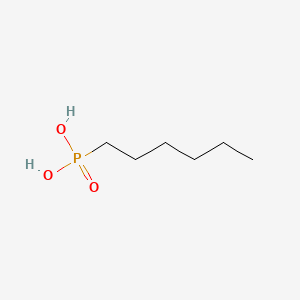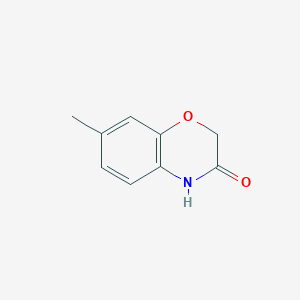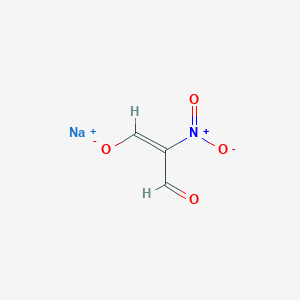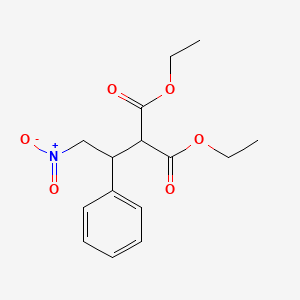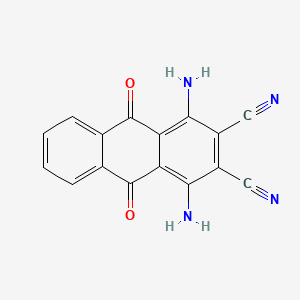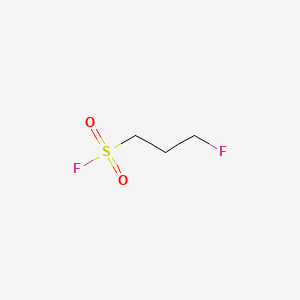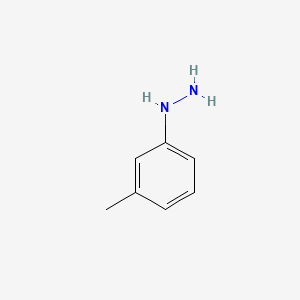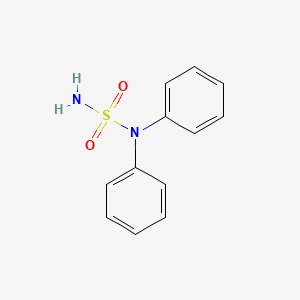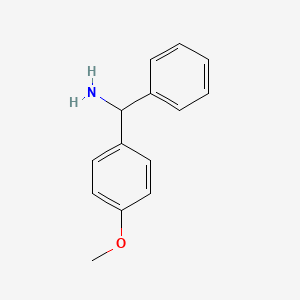
C-(4-Methoxy-phenyl)-C-phenyl-methylamine
Übersicht
Beschreibung
C-(4-Methoxy-phenyl)-C-phenyl-methylamine (CMPPM) is an amine compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. It will also provide a list of potential future directions for research involving CMPPM.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Pimpinella Species : Pimpinella species, which contain methoxy-phenyl compounds, have a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These plants are used in traditional medicine and have potential industrial applications, especially in the beverage industry due to their characteristic flavors. The toxic potential of certain compounds within these species, such as estragole, has also been discussed, highlighting the need for safety evaluations in product development (Tepe & Tepe, 2015).
Therapeutic Potential of Acacetin : Acacetin, a di-hydroxy and mono-methoxy flavone, exhibits a broad range of pharmacological potential, including chemopreventive and cytotoxic properties in cancer cell lines, and anti-inflammatory effects. It also shows promise in treating conditions like ischemia, neuroinflammation, and viral infections. The review emphasizes the need for further scientific evidence to validate the efficacy of acacetin in disease models associated with inflammation and cancer (Singh et al., 2020).
Pharmacological Properties of Osthole : Osthole, a natural product containing a methoxy group, demonstrates multiple pharmacological actions such as neuroprotective, osteogenic, and cardiovascular protective activities. Its uptake and utilization in the body are efficient, and its mechanisms of action are related to the modulation of cyclic nucleotide levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBCXKVTJDKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967100 | |
| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-34-3, 5267-46-9 | |
| Record name | 2538-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

